A Technical Guide to the Predicted Chemical Properties and Analytical Characterization of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone
A Technical Guide to the Predicted Chemical Properties and Analytical Characterization of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone
Authored for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is not widely documented in publicly available scientific literature. Consequently, this guide is presented from a senior application scientist's perspective, providing a predictive analysis based on the well-established chemical principles of its constituent functional groups and structurally analogous molecules. The experimental protocols described herein are proposed methodologies for the systematic characterization of this specific molecule.
Introduction
3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is a complex molecule integrating several key chemical features: a benzophenone core, known for its photochemical properties; a piperidinomethyl substituent, which imparts basicity and influences solubility; and a halogenated phenyl ring, which modifies the electronic properties of the system. The absence of extensive public data on this compound necessitates a predictive approach to understanding its chemical behavior. This guide synthesizes information from related structures to forecast its physicochemical properties, stability, and reactivity, and provides robust, self-validating protocols for its empirical characterization.
Predicted Physicochemical and Structural Profile
The structure of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone combines a flexible aliphatic amine with a rigid aromatic ketone. The following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₉H₁₉ClFNO | Derived from structural atom count. |
| Molecular Weight | 347.81 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to off-white crystalline solid | Benzophenone and its amino derivatives are often yellow crystalline powders[1][2]. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, Methanol, and chlorinated solvents[1][3]. | The benzophenone core is lipophilic[4]. The basic piperidine moiety may allow for salt formation to enhance aqueous solubility at low pH. |
| Predicted pKa | 9.0 - 10.5 | The piperidine ring is a secondary amine with a typical pKa around 11[5][6]. The electron-withdrawing effects of the nearby benzophenone scaffold may slightly reduce this basicity. Fluorination on piperidine rings is known to decrease basicity[7][8]. |
| Predicted LogP | 4.0 - 5.5 | The parent 2-aminobenzophenone has a LogP of 3.2[9]. The addition of the lipophilic piperidine ring and halogens is expected to significantly increase this value. |
| UV-Vis Absorption | λmax ≈ 260 nm and 340 nm | Benzophenone derivatives typically exhibit a strong π-π* transition around 250-270 nm and a weaker, spin-forbidden n-π* transition around 335-345 nm. Substituents can cause shifts in these absorbances[3][10]. |
Analytical Characterization Workflow
A multi-technique approach is essential to confirm the identity, purity, and properties of a novel compound. The following workflow provides a logical sequence for a comprehensive analysis.
Caption: Proposed workflow for the comprehensive characterization of 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone.
Experimental Protocols
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Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight.
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Methodology:
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Create a working solution of 10 µg/mL by diluting the stock with a 50:50 mixture of acetonitrile and water.
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set to the predicted λmax (e.g., 260 nm).
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-
LC-MS Conditions:
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Utilize the same HPLC conditions as above.
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Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
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Analysis: Scan for the protonated molecule [M+H]⁺ at an expected m/z of 348.12. The presence of chlorine will result in a characteristic M+2 isotopic peak (³⁷Cl) at m/z 350.12 with approximately one-third the intensity of the M peak (³⁵Cl).
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Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation by mapping the chemical environment of hydrogen, carbon, and fluorine atoms.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR:
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Expected Signals: Look for aromatic protons (7-8 ppm), a singlet or AB quartet for the benzylic CH₂ group adjacent to the piperidine ring (~3.5-4.5 ppm), and aliphatic protons from the piperidine ring (1.5-3.0 ppm).
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¹³C NMR:
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Expected Signals: A ketone carbonyl signal (~195-200 ppm), multiple aromatic carbon signals (120-160 ppm), a benzylic carbon, and several aliphatic carbons for the piperidine ring.
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¹⁹F NMR:
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Expected Signal: A single resonance for the fluorine atom on the phenyl ring. Its chemical shift and coupling to nearby protons (if any) will confirm its position.
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Predicted Chemical Reactivity and Stability
The molecule's reactivity is dictated by its functional groups.
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Photoreactivity: Benzophenones are well-known photosensitizers[11]. Upon UV irradiation, they can be excited to a triplet state, which can abstract hydrogen atoms from suitable donors (like solvents or the piperidine ring itself), leading to the formation of ketyl radicals[12][13]. This can result in photodegradation. Studies have shown that halogenated benzophenones can have altered photostability[14][15].
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Basicity and Nucleophilicity: The nitrogen atom of the piperidine ring is basic and nucleophilic. It will readily react with acids to form salts. It can also participate in nucleophilic addition or substitution reactions.
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Carbonyl Reactivity: The ketone carbonyl group can undergo standard reactions such as reduction to a secondary alcohol or reductive amination.
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Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light). However, it may be susceptible to degradation under strong acidic or basic conditions, or upon prolonged exposure to UV light[16]. The presence of halogens may influence its stability compared to unsubstituted benzophenones[14].
Experimental Protocol: Forced Degradation Study
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Rationale: To understand the intrinsic stability of the molecule, a forced degradation study exposes it to harsh conditions to identify potential degradation pathways and products.
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Methodology:
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Prepare Solutions: Prepare separate solutions of the compound (~100 µg/mL) in:
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0.1 M HCl (Acidic condition)
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0.1 M NaOH (Basic condition)
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3% H₂O₂ (Oxidative condition)
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Methanol (for photolytic and thermal stress)
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-
Stress Conditions:
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Acid/Base Hydrolysis: Incubate solutions at 60°C for 24 hours.
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Oxidation: Incubate at room temperature for 24 hours.
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Photolytic: Expose the methanolic solution to UV light (e.g., 254 nm or 365 nm) for 8 hours.
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Thermal: Incubate the methanolic solution (in the dark) at 60°C for 24 hours.
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-
Analysis: Analyze all stressed samples, alongside an unstressed control, by the validated HPLC/UPLC method (Protocol 1). Monitor for the appearance of new peaks (degradants) and a decrease in the main peak area.
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Caption: Workflow for a forced degradation study to assess chemical stability.
Conclusion
While direct experimental data for 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone is scarce, a robust understanding of its likely chemical properties can be derived from the principles of organic chemistry and analysis of its structural components. The chloro and fluoro substituents will inductively withdraw electron density, while the piperidinomethyl group introduces a basic, nucleophilic center. The benzophenone core remains a site for photochemical reactivity. The provided analytical and stability testing protocols offer a comprehensive framework for researchers to empirically validate these predictions, ensuring the quality, stability, and identity of this molecule for its intended application in drug discovery and development.
References
-
Zhuang, R., Žabar, R., Grbović, G., Dolenc, D., Yao, J., Tišler, T., & Trebše, P. (2013). Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. Acta Chimica Slovenica, 60(4), 826-32. [Link]
-
Gackowska, A., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 26(15), 4536. [Link]
-
Zhuang, R., et al. (2013). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. ResearchGate. [Link]
-
O'Connor, J. M., et al. (2018). Enhancing the Stability of Photogenerated Benzophenone Triplet Radical Pairs through Supramolecular Assembly. Journal of the American Chemical Society, 140(40), 12975–12981. [Link]
-
Gurbych, O., et al. (2024). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
-
Smith, C., Fairbrother, D. H., & Prasse, C. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]
-
PubChem. 2-Aminobenzophenone. National Center for Biotechnology Information. [Link]
-
Guesné, S. J. J., et al. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Smyrnov, O., et al. (2023). Key compounds of this work shown in the LogP–pKa(H) plot along with other fluorinated saturated heterocyclic amines described previously. ResearchGate. [Link]
-
Cheméo. Chemical Properties of 2-Aminobenzophenone (CAS 2835-77-0). Cheméo. [Link]
-
FooDB. Showing Compound Piperidine (FDB012644). FooDB. [Link]
-
Gilda, M. J. J. B., et al. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. ResearchGate. [Link]
-
International Journal of Novel Research and Development (IJNRD). (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
PubChem. Benzophenone, 2-methylamino-5-chloro-. National Center for Biotechnology Information. [Link]
-
Gilda, M. J. J. B., et al. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. SCIRP. [Link]
-
OSHA. Benzophenone Method no: PV2130. Occupational Safety and Health Administration. [Link]
-
Huang, Y.-F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2), 8. [Link]
-
Londergan, C. H., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 113(30), 8640–8651. [Link]
-
Papageorgiou, A., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 28(3), 1279. [Link]
- Google P
-
Trevethan, M. A., et al. (2014). Physico-chemical properties and concentrations of benzophenone-3... ResearchGate. [Link]
-
Dana Bioscience. 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone 1g. Dana Bioscience. [Link]
- Google Patents. (2021). CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
Sources
- 1. 2-Aminobenzophenone CAS#: 2835-77-0 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 14. Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
